tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1H-1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, and the formation of the carbamate group, possibly through a reaction between an amine and an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the carbamate group could introduce some polarity to the molecule, and the 1H-1,2,3-triazole ring could contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. For example, the carbamate group could undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could make the compound polar and therefore soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
- Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), synthesized through acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao et al., 2017).
- Ester formylhydrazones and their derivatives, such as 3-alkyl-4-amino-, 3-alkyl-4-ethoxycarbonylamino-, and 3-alkyl-4-tert-butoxycarbonylamino-4H-1,2,4-triazoles, were synthesized from the reaction of alkyl imidate hydrochlorides with formylhydrazine (Ikizler & Yildirim, 1998).
- A study on the synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines explored the reactivity of ethyl 7-azido-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate and discussed the spectral characteristics of the products (Ivanov et al., 2018).
Molecular Structure Analysis
- The structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was characterized using 2D heteronuclear NMR experiments, providing detailed insight into its molecular structure (Aouine et al., 2016).
- X-Ray structure and Hirshfeld analysis, along with DFT studies of two new hits of triazolyl-indole bearing alkylsulfanyl moieties, provided insights into the molecular packing and charge distribution of the compounds (Boraei et al., 2021).
Crystallography and Synthetic Methodology
- Two carbamate derivatives were synthesized and structurally characterized, revealing the nature of interactions through Hirshfeld surfaces and fingerprint plots, and highlighting the molecular assembly through hydrogen bonds (Das et al., 2016).
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized with a high total yield of 71.4% (Zhang et al., 2018).
- Highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative was achieved, producing important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
Mechanism of Action
Target of Action
Compounds containing the 1h-1,2,3-triazole moiety are known to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .
Mode of Action
Without specific studies on this compound, it’s hard to determine its exact mode of action. The 1h-1,2,3-triazole moiety is known to interact with various biological targets through mechanisms such as inhibition of enzymes or interaction with cell receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation and cancer .
Result of Action
Compounds with similar structures have been found to have various effects, such as inhibiting the growth of cancer cells or reducing inflammation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-(4-formyltriazol-1-yl)ethyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14(4)5-6-15-7-9(8-16)12-13-15/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVMLFNDDHGMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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